1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-5-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-7-4-5-13-14(7)10-6-8(12)2-3-9(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMVVXQVLRSZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=C(C=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Phenyl Intermediate Preparation
The 2-bromo-5-chlorophenyl moiety is prepared via selective halogenation of an appropriately substituted phenyl precursor. Common methods include:
- Electrophilic aromatic substitution using brominating and chlorinating agents under controlled conditions.
- Avoidance of harsh nitration or sulfonation steps to reduce waste and improve environmental safety.
A representative approach avoids the use of sulfuric and nitric acids, which generate large volumes of acidic waste and pose safety risks during scale-up.
Pyrazole Ring Formation
The pyrazole ring is constructed through cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. A typical route includes:
- Reaction of a methyl-substituted hydrazine with an α,β-unsaturated carbonyl compound or an acyl intermediate.
- Ring closure under controlled heating conditions, often in solvents such as tetrahydrofuran, ethanol, or dioxane.
- Use of hydrazine hydrate to promote ring closure with high regioselectivity.
Coupling of the Phenyl and Pyrazole Units
The N-1 substitution of the pyrazole with the halogenated phenyl ring can be achieved by:
- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) using halogenated phenyl precursors and pyrazole derivatives.
- Optimization of reaction conditions to maximize yield and minimize side reactions.
Representative Preparation Route (Adapted from Related Indazole Synthesis)
Although specific literature on 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole is limited, a closely related compound, 4-bromo-5-methyl-1H-indazole, has been synthesized using a three-step method that can be adapted:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Lithiation of aryl precursor with lithium diisopropylamide (LDA) followed by formylation with dimethylformamide (DMF) | -78 °C, 1-2 h | ~87.6 |
| 2 | Reaction of formylated intermediate with methoxylamine hydrochloride and potassium carbonate | 40-80 °C, 2-16 h | High |
| 3 | Ring closure with hydrazine hydrate in tetrahydrofuran or ethanol | 40-100 °C, 2-16 h | High |
This method avoids hazardous nitration steps, reduces waste, and achieves an overall yield of approximately 72.3%.
Alternative Synthesis via Pyrazole Acyl Thiourea Derivatives
Another approach involves the synthesis of pyrazole derivatives through acylation and subsequent functionalization:
- Starting from methylhydrazine and ethyl acetoacetate, cyclization yields 5-methylpyrazole intermediates.
- These intermediates undergo formylation, oxidation, and acylation to produce pyrazole-4-carbonyl chlorides.
- Reaction with ammonium thiocyanate in the presence of PEG-400 as a phase transfer catalyst forms pyrazole acyl isothiocyanates.
- Subsequent reaction with substituted aromatic amines yields functionalized pyrazole derivatives.
This method highlights the importance of phase transfer catalysis (PEG-400) to improve yield and reaction efficiency at mild temperatures (25 °C vs. 82 °C conventional).
| Method | Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Phase transfer catalysis | NH4SCN/PEG-400 | 25 | 3 | 82.6 |
| Conventional | NH4SCN | 82 | 3 | 51.2 |
Analytical and Yield Data
The synthesized pyrazole derivatives are characterized by:
- Infrared spectroscopy (IR) showing characteristic N–H, C=O, and C=S absorptions.
- Nuclear Magnetic Resonance (NMR) including ^1H, ^13C, and ^19F NMR for fluorinated derivatives.
- Elemental analysis confirming purity and composition.
Yields for key intermediates and final products typically range from 70% to over 80%, depending on reaction conditions and catalyst use.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Lithiation and formylation | Lithium diisopropylamide, DMF | THF | -78 °C | 1-2 h | ~87.6% | Avoids nitration waste |
| Methoxylamine reaction | Methoxylamine HCl, K2CO3 | Ethylene glycol dimethyl ether | 40-80 °C | 2-16 h | High | Intermediate formation |
| Ring closure | Hydrazine hydrate | THF, dioxane, MeOH, EtOH | 40-100 °C | 2-16 h | High | Pyrazole ring formation |
| Acyl thiourea synthesis | NH4SCN/PEG-400 | PEG-400 | 25 °C | 3 h | 82.6% | Phase transfer catalysis enhances yield |
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromo or chloro substituents, leading to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural characteristics enable the development of inhibitors for key biological targets, such as enzymes involved in neurotransmitter synthesis. For instance, it has been noted for its role in the synthesis of tryptophan hydroxylase (TPH) inhibitors, which are significant for modulating serotonin levels in the body. The inhibition of TPH can have therapeutic implications for mood disorders and other neurological conditions .
Case Study: Tryptophan Hydroxylase Inhibitors
Research has demonstrated that derivatives of 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole exhibit potent inhibitory activity against TPH. A study highlighted the effectiveness of these derivatives in reducing peripheral serotonin levels, which could lead to new treatments for conditions like depression and anxiety disorders .
Agrochemical Applications
Pesticide Development
In agrochemistry, this compound is explored for its potential as a pesticide or herbicide. Its unique molecular structure can be modified to enhance efficacy against specific pests or weeds. The introduction of halogen substituents, such as bromine and chlorine, often increases biological activity and selectivity towards target organisms.
Data Table: Summary of Applications
Research Findings
Numerous studies have documented the synthesis and biological evaluation of derivatives based on this compound. The following findings illustrate its versatility:
- Inhibition Studies : Research indicates that modifications to the pyrazole ring can enhance inhibitory potency against TPH, suggesting a pathway for drug development targeting serotonin-related disorders.
- Agrochemical Efficacy : Preliminary data suggest that certain derivatives demonstrate effective pest control mechanisms, warranting further investigation into their environmental impact and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Pyrazole Derivatives
*Molecular weights approximated based on substituent contributions.
Key Observations:
Electron-Withdrawing vs. In contrast, the methoxy group in 7id is electron-donating, which may increase solubility but reduce electrophilic reactivity . The phenol group in 5-bromo-2-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol introduces hydrogen-bonding capacity, a feature absent in the target compound .
Steric Effects :
- The cycloheptyl group in 7id introduces significant steric bulk, likely reducing membrane permeability compared to the smaller halogens in the target compound .
- The bromomethyl and ketone groups in 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1H-pyrazol-3-one add both steric hindrance and reactivity, making it prone to nucleophilic substitution .
Biological Activity
1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a bromo group at position 2 and a chloro group at position 5 on the phenyl moiety. This unique substitution pattern is believed to influence its pharmacological properties.
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Studies demonstrate that compounds in this class can effectively combat various bacterial strains, including E. coli and Staphylococcus aureus. The presence of halogen substituents enhances their antimicrobial potency .
- Antitumor Activity : Several studies have reported that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound showed significant inhibition of cell growth in MCF7 (breast cancer) and A549 (lung cancer) cell lines .
The mechanisms underlying the biological activities of this compound involve interaction with various biological targets:
- Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
- Disruption of Cell Signaling : It can interfere with signaling pathways that promote tumor growth and survival.
- Quorum Sensing Inhibition : Recent studies indicate potential in disrupting quorum sensing in bacteria like Pseudomonas aeruginosa, which could lead to reduced virulence and biofilm formation .
Case Study 1: Anticancer Activity
A study evaluated a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated IC50 values ranging from 10 to 50 µM, demonstrating significant cytotoxicity. Notably, the compound exhibited selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazole derivatives against resistant bacterial strains. The study revealed that this compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target Cell Line | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Anticancer | MCF7 | 15 | - |
| Anticancer | A549 | 20 | - |
| Antimicrobial | E. coli | - | 32 |
| Antimicrobial | S. aureus | - | 32 |
| Anti-inflammatory | COX Enzyme | - | - |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole and its derivatives?
- The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole cores can be formed by reacting hydrazines with diketones or via Vilsmeier–Haack formylation of pyrazolone intermediates . Derivatives are often functionalized through nucleophilic substitution (e.g., bromine/chlorine exchange) or cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) . Key steps include cyclization using POCl₃ and purification via silica gel chromatography .
Q. How is the structural purity of this compound validated in academic research?
- Characterization relies on multi-technique validation:
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substitution patterns .
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches in intermediates) .
- X-ray crystallography (using SHELX programs) resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
- High-resolution mass spectrometry (HRMS) verifies molecular formula .
Q. What safety protocols are recommended for handling halogenated pyrazole derivatives?
- Halogenated pyrazoles require strict PPE (gloves, goggles, lab coats) and ventilation due to potential toxicity. Avoid skin/eye contact; wash immediately with water if exposed . Store in dry, cool conditions away from oxidizers. Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of pyrazole derivatives?
- Discrepancies in bioactivity (e.g., anticancer inactivity in one study vs. activity in analogs) may arise from conformational differences. X-ray structures reveal dihedral angles between aromatic rings, which influence binding to targets like kinases or carbonic anhydrases . For example, a 74.91° angle between pyrazole and chlorophenyl rings in a related compound reduced steric hindrance but impaired target engagement .
Q. What computational methods are effective in predicting the reactivity of halogenated pyrazoles?
- DFT calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents (e.g., electron-withdrawing Br/Cl) on reaction sites .
- Molecular docking (AutoDock Vina) screens derivatives against enzymes (e.g., carbonic anhydrase IX) to prioritize synthesis .
- QSAR models correlate substituent electronegativity with antimicrobial activity, guiding functional group selection .
Q. How can conflicting yields in pyrazole cyclization reactions be systematically addressed?
- Contradictory yields (e.g., 72% in PCC-mediated oxidations vs. lower yields in POCl₃ cyclizations) arise from:
- Reagent purity (e.g., anhydrous POCl₃ vs. hydrolyzed batches) .
- Reaction monitoring (TLC vs. HPLC) to optimize stopping points .
- Temperature gradients (reflux vs. controlled microwave heating) .
- Systematic DOE (Design of Experiments) identifies optimal conditions for scale-up .
Q. What strategies enhance the stability of pyrazole intermediates during multi-step synthesis?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine-containing intermediates .
- Low-temperature storage (–20°C) prevents decomposition of brominated intermediates .
- In situ derivatization : Convert unstable aldehydes (e.g., 5-carbaldehyde derivatives) to stable hydrazones before purification .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) in pyrazole derivatives?
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic protons shift upfield in polar solvents .
- Dynamic effects : Rotamers in N-substituted pyrazoles cause peak splitting; use variable-temperature NMR to confirm .
- Reference databases : Cross-check with Cambridge Structural Database (CSD) entries for similar compounds .
Q. What experimental phasing techniques are suitable for novel pyrazole crystal structures?
- SHELXD/E (using SAD/MAD with Br/Cl anomalous scattering) resolves phases for heavy-atom-containing derivatives .
- Molecular replacement (Phaser) leverages known pyrazole scaffolds from CSD as search models .
Tables for Key Data
Table 1: Common Synthetic Routes and Yields
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | POCl₃, 120°C, 6 hr | 65–78 | |
| Suzuki Cross-Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O | 72–85 | |
| PCC Oxidation | CH₂Cl₂, rt, 3 hr | 70–75 |
Table 2: Crystallographic Parameters for Structural Validation
| Parameter | Value | Reference |
|---|---|---|
| Dihedral Angle (Pyrazole-Ph) | 3.29° (Br-Ph), 74.91° (Cl-Ph) | |
| Space Group | P 1 | |
| R-factor | 0.042 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
